(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKMEVZWPTWHZ-XFSBKJJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a synthetic compound with notable biological activity due to its unique structural features, including a cyano group and a nitro-substituted benzodioxole moiety. This compound has garnered attention in medicinal chemistry and material science for its potential applications.
- Molecular Formula : C11H7N3O5
- Molecular Weight : 261.19 g/mol
- IUPAC Name : (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
- CAS Number : 197310-95-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : The starting material is catechol, which is cyclized with formaldehyde.
- Nitration : The benzodioxole ring undergoes nitration using concentrated nitric acid and sulfuric acid.
- Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group.
- Acrylamide Formation : The final step involves the formation of the acrylamide through reaction with an appropriate amine.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The nitro and cyano groups can participate in biochemical pathways that modulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted compounds can inhibit bacterial growth by disrupting cellular processes.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Anticancer Study on HeLa Cells | Showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Induction of apoptosis was confirmed via flow cytometry. |
| In Vivo Toxicity Assessment | Conducted on murine models revealed no acute toxicity at doses up to 200 mg/kg, indicating a favorable safety profile for further development. |
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally analogous acrylamides and cyanoacrylates with variations in substituents and stereochemistry:
Notes:
- The Z-configuration in the target compound may reduce steric hindrance compared to E-isomers, favoring planar molecular conformations .
- Nitro vs. Hydroxy/Coumarin Groups : The nitro group (electron-withdrawing) contrasts with 7-hydroxycoumarin (electron-donating) in 4i, affecting electronic distribution and hydrogen-bonding capacity .
Physicochemical Properties
Key differences in melting points, solubility, and crystallinity:
Key Observations :
- Nitro Group Impact : The nitro substituent in the target compound and its methyl ester analog reduces solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 4i, 4l) .
- Crystallinity : Methyl ester analogs form robust C–H⋯O networks and π-π interactions, suggesting the target compound may exhibit similar packing patterns .
Inferences :
- The methoxy-phenoxy-ethyl group in 4i enhances antifungal activity, likely due to improved membrane penetration or target binding .
Q & A
Q. What are the optimal reaction conditions for synthesizing (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide?
The synthesis typically involves a multi-step pathway, including Knoevenagel condensation between 6-nitro-1,3-benzodioxole-5-carbaldehyde and cyanoacetamide derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics and yield .
- Catalysts : Piperidine or ammonium acetate are commonly used to facilitate the condensation reaction .
- Temperature : Reactions are often conducted at 80–100°C under reflux to optimize equilibrium . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How can the stereochemical configuration (Z/E) of the acrylamide moiety be validated?
- NMR Spectroscopy : The coupling constant () between vinylic protons (typically 10–12 Hz for Z-isomers) confirms configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (2Z) configuration, as demonstrated for analogous nitro-benzodioxole acrylamides .
- IR Spectroscopy : Absence of a strong C=O stretch shift (compared to E-isomers) supports the Z-configuration due to reduced conjugation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution assays (e.g., against Candida albicans or Aspergillus niger) with fluconazole as a control .
- Enzyme Inhibition : Use surface plasmon resonance (SPR) or fluorescence-based assays to measure binding affinity to target enzymes (e.g., kinases) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. The nitro and cyano groups often form hydrogen bonds with active-site residues .
- MD Simulations : GROMACS or AMBER simulate dynamic binding behavior, highlighting stability of the benzodioxole moiety in hydrophobic pockets .
- QSAR Analysis : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and electrostatic potential .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch Variability : Ensure synthesis reproducibility via HPLC purity checks (>95%) and NMR consistency .
- Assay Conditions : Standardize pH (7.4 for physiological mimicry), solvent (DMSO concentration ≤1%), and cell passage number .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., temperature fluctuations) .
Q. How can crystallographic data improve structure-activity relationship (SAR) analysis?
- Torsion Angle Analysis : ORTEP-3 or Mercury software quantify steric effects of the nitro group on planarity .
- Hydrogen Bonding Networks : Identify key interactions (e.g., C=O⋯H-N) using graph-set analysis in crystals .
- Puckering Parameters : For fused rings, Cremer-Pople coordinates quantify deviations from planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
